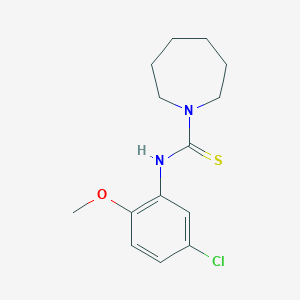
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide, also known as CMAT, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CMAT belongs to the class of thioamides and is known for its unique biochemical and physiological properties.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antimicrobial, antifungal, and antitumor properties. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has also been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to modulate the activity of certain receptors such as GABA-A receptors, which are involved in the regulation of anxiety and seizures.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide is not fully understood, but it is believed to involve the interaction of the compound with certain proteins and enzymes in the body. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has also been shown to modulate the activity of certain receptors such as GABA-A receptors, which are involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been shown to possess antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which can improve cognitive function. Additionally, N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to modulate the activity of certain receptors such as GABA-A receptors, which can help regulate anxiety and seizures.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide in lab experiments is its unique biochemical and physiological properties. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to possess antimicrobial, antifungal, and antitumor properties, which make it a potential candidate for the development of new drugs. Additionally, N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to inhibit the activity of certain enzymes and modulate the activity of certain receptors, which can be useful in studying the pathogenesis of various diseases. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide in lab experiments is its toxicity. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to have cytotoxic effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide. One area of research could focus on the development of new drugs based on the structure of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide. Additionally, research could be conducted to further understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide and its interactions with various proteins and enzymes in the body. Furthermore, research could be conducted to explore the potential use of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide in the treatment of various diseases such as Alzheimer's disease, anxiety, and seizures. Finally, research could be conducted to further explore the toxicity of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide and its effects on the body.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide involves the reaction of 5-chloro-2-methoxyaniline with 1-azepanethiol in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is isolated through a series of purification steps. The yield of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-18-13-7-6-11(15)10-12(13)16-14(19)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAKFOPYPAQZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-chloro-2-methoxyphenyl)azepane-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5878683.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5878684.png)

![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)
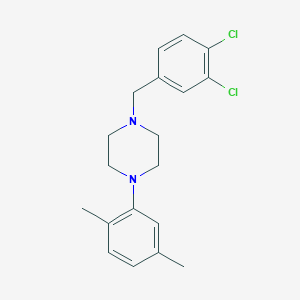
![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)
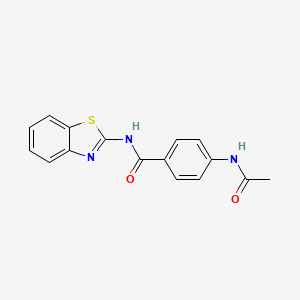
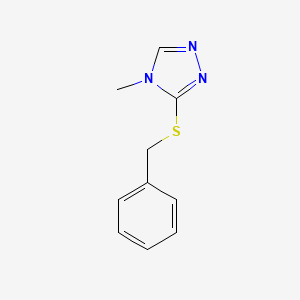
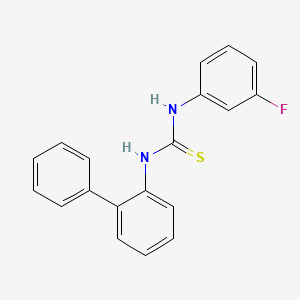
![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)